5-(3-acetylanilino)-2H-1,2,4-triazin-3-one
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Overview
Description
5-(3-Acetylanilino)-2H-1,2,4-triazin-3-one is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a valuable substance in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-acetylanilino)-2H-1,2,4-triazin-3-one typically involves the reaction of 3-acetylaniline with appropriate reagents under controlled conditions. One common method is the condensation reaction of 3-acetylaniline with formamide, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Acetylanilino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-acetylanilino)-2H-1,2,4-triazin-3-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-(3-acetylanilino)-2H-1,2,4-triazin-3-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Acetylanilino)-2-methyl-4-oxo-2-butenoic acid
5-[(3-acetylanilino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness: 5-(3-Acetylanilino)-2H-1,2,4-triazin-3-one stands out due to its specific structural features and reactivity profile. Unlike its similar compounds, it exhibits unique chemical properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
5-(3-acetylanilino)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7(16)8-3-2-4-9(5-8)13-10-6-12-15-11(17)14-10/h2-6H,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJRIYOWGSZDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=O)NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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